N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-4-(trifluoromethyl)benzamide, commonly referred to as RAF709, is a synthetic organic compound characterized by its unique structural components. This compound belongs to the class of benzamides and is notable for its selective inhibition of BRAF kinases, which are implicated in various cancers, particularly melanoma. The molecular formula for this compound is , and it has a molecular weight of approximately 357.34 g/mol.
Methods and Technical Details:
The synthesis of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-4-(trifluoromethyl)benzamide involves multiple steps, typically starting from commercially available precursors. The synthetic route generally includes:
The reaction conditions are optimized to maximize yield and purity, often utilizing techniques like chromatography for purification.
Structure and Data:
The molecular structure of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-4-(trifluoromethyl)benzamide can be represented as follows:
This structure highlights the presence of a trifluoromethyl group attached to a benzamide core, which enhances its pharmacological properties due to increased lipophilicity and metabolic stability. The furan and tetrahydropyran components contribute to its biological activity by facilitating interactions with target proteins.
Reactions and Technical Details:
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-4-(trifluoromethyl)benzamide exhibits various chemical reactivity patterns typical for amides and aromatic compounds:
These reactions are critical for exploring structure–activity relationships in medicinal chemistry.
Process and Data:
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-4-(trifluoromethyl)benzamide acts primarily as a selective BRAF inhibitor. The mechanism involves binding to the active site of BRAF kinases, preventing their activation and subsequent signaling pathways that promote cell proliferation and survival in cancerous cells. This inhibition leads to reduced tumor growth in BRAF-mutated cancers.
Studies have demonstrated that RAF709 exhibits high selectivity for BRAF over other kinases, minimizing off-target effects and enhancing therapeutic efficacy.
Physical and Chemical Properties:
The compound exhibits several notable physical and chemical properties:
These properties are essential for formulating pharmaceutical preparations and determining appropriate dosing regimens.
Scientific Uses:
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-4-(trifluoromethyl)benzamide has significant applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4